Cas no 871332-69-3 (4-Chloro-3-(ethylcarbamoyl)phenylboronic acid)
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid Chemical and Physical Properties
Names and Identifiers
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- (4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid
- 4-Chloro-3-(ethylcarbamoyl)benzeneboronic acid
- [4-chloro-3-(ethylcarbamoyl)phenyl]boronic acid
- 4-CHLORO-3-(ETHYLCARBAMOYL)PHENYLBORONIC ACID
- Boronic acid,B-[4-chloro-3-[(ethylamino)carbonyl]phenyl]-
- SB79962
- DTXSID90661220
- (S)-3-Amino-4-(1-naphthyl)butanoicacidhydrochloride
- AKOS015849983
- BS-24158
- CS-0174757
- 871332-69-3
- (4-Chloro-3-(ethylcarbamoyl)phenyl)boronicacid
- H11703
- A853937
- MFCD07783861
- 4-Chloro-3-(ethylcarbamoyl)phenylboronicacid
- 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid
-
- MDL: MFCD07783861
- Inchi: 1S/C9H11BClNO3/c1-2-12-9(13)7-5-6(10(14)15)3-4-8(7)11/h3-5,14-15H,2H2,1H3,(H,12,13)
- InChI Key: YMJAUMCTGHBWQK-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(B(O)O)C=C1C(NCC)=O
Computed Properties
- Exact Mass: 227.05200
- Monoisotopic Mass: 227.052
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 227
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 69.6A^2
Experimental Properties
- Color/Form: No date available
- Density: 1.3±0.1 g/cm3
- Melting Point: 220-224℃
- Boiling Point: No date available
- Flash Point: No date available
- PSA: 69.56000
- LogP: 0.16040
- Vapor Pressure: No date available
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid Customs Data
- HS CODE:2931900090
- Customs Data:
China Customs Code:
2931900090Overview:
2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%
Summary:
2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 215793-1g |
4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid |
871332-69-3 | 95% | 1g |
£172.00 | 2022-03-01 | |
| Fluorochem | 215793-5g |
4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid |
871332-69-3 | 95% | 5g |
£683.00 | 2022-03-01 | |
| Alichem | A019112009-5g |
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid |
871332-69-3 | 98% | 5g |
$539.76 | 2023-08-31 | |
| Chemenu | CM134265-250mg |
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid |
871332-69-3 | 98% | 250mg |
$105 | 2021-08-05 | |
| Chemenu | CM134265-1g |
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid |
871332-69-3 | 98% | 1g |
$136 | 2021-08-05 | |
| Chemenu | CM134265-5g |
(4-Chloro-3-(ethylcarbamoyl)phenyl)boronic acid |
871332-69-3 | 98% | 5g |
$540 | 2021-08-05 | |
| TRC | C380538-100mg |
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid |
871332-69-3 | 100mg |
$92.00 | 2023-05-18 | ||
| TRC | C380538-250mg |
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid |
871332-69-3 | 250mg |
$178.00 | 2023-05-18 | ||
| TRC | C380538-500mg |
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid |
871332-69-3 | 500mg |
$276.00 | 2023-05-18 | ||
| TRC | C380538-1g |
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid |
871332-69-3 | 1g |
$385.00 | 2023-05-18 |
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid Suppliers
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid Related Literature
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Rongyan Guo,Tao Li,Shuie Shi J. Mater. Chem. C, 2019,7, 5148-5154
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Xin Li,Liangliang Zhu,Sai Duan,Yanli Zhao,Hans Ågren Phys. Chem. Chem. Phys., 2014,16, 23854-23860
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid
Introduction to 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid (CAS No. 871332-69-3)
4-Chloro-3-(ethylcarbamoyl)phenylboronic acid, identified by its Chemical Abstracts Service (CAS) number 871332-69-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the class of boronic acids, which are widely recognized for their role as key intermediates in the synthesis of various bioactive molecules, particularly in the development of targeted drug therapies and advanced materials.
The structure of 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid features a phenyl ring substituted with a chlorine atom at the 4-position and an ethylcarbamoyl group at the 3-position. The boronic acid functional group (-B(OH)₂) is located on the phenyl ring, making it a valuable precursor in Suzuki-Miyaura cross-coupling reactions, a cornerstone technique in modern organic synthesis. These reactions enable the formation of carbon-carbon bonds, which is pivotal for constructing complex molecular architectures in drug design.
The significance of this compound is further underscored by its applications in medicinal chemistry. Boronic acids, including derivatives like 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid, have been extensively studied for their ability to interact with biological targets such as enzymes and receptors. This interaction is often exploited in the development of small-molecule inhibitors, which are essential for treating a wide range of diseases, including cancer and inflammatory disorders.
Recent advancements in the field have highlighted the utility of 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid in the synthesis of novel therapeutic agents. For instance, researchers have leveraged its reactivity to develop targeted radiopharmaceuticals, where boron-containing compounds are used in conjunction with radioisotopes for diagnostic and therapeutic purposes. The chlorine substituent on the phenyl ring enhances lipophilicity, facilitating better cellular uptake and improving bioavailability, while the ethylcarbamoyl group contributes to metabolic stability and target specificity.
In materials science, 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid has been employed in the development of advanced polymers and coatings. Its ability to undergo cross-coupling reactions allows for the creation of conjugated polymers with enhanced mechanical and optical properties. These materials find applications in flexible electronics, organic light-emitting diodes (OLEDs), and photovoltaic devices, where precise molecular engineering is crucial for optimal performance.
The synthesis of 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. Key steps include halogenation, carbamoylation, and boronation reactions. The efficiency and scalability of these synthetic routes are critical for industrial applications, ensuring cost-effective production without compromising purity.
From a computational chemistry perspective, virtual screening methods have been utilized to identify potential derivatives of 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid that exhibit enhanced binding affinity to biological targets. Machine learning models trained on large datasets have accelerated this process by predicting binding energies and optimizing molecular structures. Such computational approaches are indispensable in modern drug discovery pipelines.
The environmental impact of synthesizing and handling 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid is also a consideration. Green chemistry principles have been applied to develop more sustainable synthetic methodologies, such as catalytic processes that minimize waste generation. Additionally, efforts have been made to improve solvent recovery systems and reduce energy consumption during production.
Future research directions may explore novel applications of 4-Chloro-3-(ethylcarbamoyl)phenylboronic acid in areas such as nanotechnology and biomedicine. For example, its incorporation into nanostructured materials could lead to innovative drug delivery systems with improved targeting capabilities. Furthermore, its role in bioconjugation chemistry may open new avenues for developing diagnostic tools based on boron-containing probes.
In conclusion,4-Chloro-3-(ethylcarbamoyl)phenylboronic acid (CAS No. 871332-69-3) is a versatile compound with broad applications across pharmaceuticals and materials science. Its unique structural features make it an invaluable building block for synthetic chemists, while its reactivity enables the development of cutting-edge technologies. As research continues to uncover new possibilities, this compound is poised to remain at the forefront of scientific innovation.
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